An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. While direct experimental data for this specific molecule is not yet widely available, this document serves as a predictive guide and a practical manual for its empirical determination. We will delve into the theoretical basis and provide field-proven, step-by-step protocols for the determination of its lipophilicity (LogP), acidity constant (pKa), and aqueous solubility. These parameters are critical in the early stages of drug discovery and development, influencing a compound's pharmacokinetic and pharmacodynamic profile. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.
Introduction and Molecular Structure
2-(2-methoxypyrimidin-4-yl)ethan-1-amine is a heterocyclic amine containing a pyrimidine core, a methoxy group, and an ethylamine side chain. The presence of the pyrimidine ring, a common scaffold in medicinal chemistry, suggests potential biological activity.[1] The amine and methoxy functionalities, along with the nitrogen atoms in the pyrimidine ring, are expected to significantly influence its physicochemical properties, such as solubility and receptor-binding capabilities. Understanding these properties is paramount for predicting its behavior in biological systems.
Molecular Structure:
Caption: Chemical structure of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Development |
| IUPAC Name | 2-(2-methoxypyrimidin-4-yl)ethan-1-amine | Standardized nomenclature for unambiguous identification. |
| CAS Number | Not yet assigned | Unique identifier for chemical substances. |
| Molecular Formula | C7H11N3O | Determines the elemental composition and molecular weight. |
| Molecular Weight | 153.18 g/mol | Influences diffusion, bioavailability, and formulation. |
| Predicted LogP | ~0.5 - 1.5 | Indicates lipophilicity, affecting membrane permeability and absorption. |
| Predicted pKa | ~9.0 - 10.0 (amine) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| Predicted Aqueous Solubility | Moderately Soluble | Affects dissolution, absorption, and formulation options. |
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2] While numerous in silico prediction tools exist, experimental determination remains the gold standard for accuracy.[3]
Causality Behind Experimental Choice: HPLC-Based LogP Determination
The traditional shake-flask method for LogP determination can be time-consuming and requires significant amounts of pure compound.[4] For early-stage drug discovery where compound availability may be limited and throughput is crucial, a reverse-phase high-performance liquid chromatography (RP-HPLC) based method offers a robust and resource-sparing alternative.[3][5] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Experimental Protocol: HPLC-Based LogP Determination
This protocol is adapted from established methods for high-throughput LogP estimation.[2][3]
Objective: To determine the LogP of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine by correlating its HPLC retention time with that of known standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A set of 5-7 standard compounds with well-established LogP values.
-
Test compound: 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.
-
Volumetric flasks, pipettes, and vials.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solutions with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient would be from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
-
Data Acquisition and Analysis:
-
Inject each standard and the test compound in triplicate.
-
Record the retention time (t_R) for each compound.
-
Calculate the logarithm of the retention factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
-
Caption: Workflow for HPLC-based LogP determination.
Acidity/Basicity (pKa) Determination
The ionization constant (pKa) is a fundamental parameter that dictates the charge state of a molecule at a given pH.[6] For 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, the primary amine group is the most basic center. Its pKa will determine the extent of protonation at physiological pH, which is crucial for solubility, membrane permeability, and interaction with biological targets.
Causality Behind Experimental Choice: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely used, sensitive, and relatively simple method for pKa determination.[7][8] It is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[6] This method requires only a small amount of the compound, making it ideal for early-stage research.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol is based on the principles of spectrophotometric titration.[7][9]
Objective: To determine the pKa of the primary amine in 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
pH meter.
-
A series of buffer solutions with known pH values spanning a range of approximately 4 pH units around the expected pKa (e.g., pH 7 to 11).
-
Stock solution of the test compound in a suitable solvent (e.g., water or methanol).
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL.
-
Prepare a series of buffer solutions with constant ionic strength.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant volume of the test compound stock solution to a cuvette to achieve a final concentration that gives an absorbance reading in the optimal range (0.2 - 1.0 AU).
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer solution.
-
Also, record the spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (AH+).
-
Record the spectrum in a strongly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the neutral species (A).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH + log((A - A_A) / (A_AH+ - A)) where A is the absorbance at a given pH, A_A is the absorbance of the neutral species, and A_AH+ is the absorbance of the protonated species.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10][11] Poor solubility can lead to incomplete absorption and low efficacy.[12] It is important to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium solubility, is the more relevant parameter for lead optimization and formulation development.[13]
Causality Behind Experimental Choice: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[10][13] While it can be more time-consuming than high-throughput kinetic methods, its accuracy is essential for making informed decisions in drug development.[14]
Experimental Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method
This protocol is a standard procedure for determining equilibrium solubility.[11][12]
Objective: To determine the thermodynamic aqueous solubility of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine.
Materials:
-
An excess amount of the solid test compound.
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm).
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS).
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the test compound in the supernatant by using the calibration curve. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
The physicochemical properties of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine are fundamental to its potential as a therapeutic agent. This guide has provided a robust framework for the experimental determination of its lipophilicity, acidity constant, and aqueous solubility. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to inform the progression of this compound through the drug discovery and development pipeline. The provided methodologies are designed to ensure scientific integrity and provide a solid foundation for further preclinical and clinical investigations.
References
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Vallés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1005-1009. [Link]
-
LibreTexts Chemistry. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Carbajal, D., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 979-990. [Link]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
- U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Völgyi, G., et al. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-17. [Link]
-
PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]
-
American Chemical Society Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10393–10400. [Link]
-
ResearchGate. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37-45. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Frontiers in Chemistry, 10, 989393. [Link]
-
PubMed. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-15. [Link]
-
National Center for Biotechnology Information. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-15. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2799. [Link]
-
ResearchGate. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]
-
ResearchGate. (2017). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(36), 24458-24472. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. ishigirl.tripod.com [ishigirl.tripod.com]
- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. enamine.net [enamine.net]
- 13. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]

